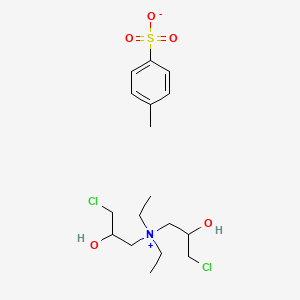
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C10H22Cl2NO2.C7H7O3S . It is known for its unique structure, which includes both chloro and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.
準備方法
The synthesis of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate typically involves the reaction of diethylamine with epichlorohydrin in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
化学反応の分析
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .
類似化合物との比較
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate can be compared with other similar compounds such as:
Bis(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor to other compounds.
Bis(3-chloro-2-hydroxypropyl)amine: Similar in structure but lacks the diethylammonium group, leading to different reactivity and applications.
Toluene-p-sulphonate derivatives: These compounds share the toluene-p-sulphonate group but differ in their other functional groups, affecting their chemical behavior and uses.
The uniqueness of this compound lies in its combination of chloro, hydroxy, and diethylammonium groups, which provide a versatile platform for various chemical reactions and applications .
生物活性
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate (CAS No. 85005-94-3) is a quaternary ammonium compound with notable biological activity, particularly in antimicrobial applications. This compound has garnered attention in various fields, including pharmaceuticals and biochemistry, due to its unique structure and properties.
Chemical Structure and Properties
- Molecular Formula : C17H29Cl2NO5S
- Molecular Weight : 430.4 g/mol
- IUPAC Name : bis(3-chloro-2-hydroxypropyl)-diethylazanium;4-methylbenzenesulfonate
The compound features a diethylammonium core substituted with two 3-chloro-2-hydroxypropyl groups and a toluene-p-sulphonate moiety, contributing to its amphiphilic nature, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.
The mechanism by which this compound exerts its antimicrobial effects involves:
- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes, leading to structural destabilization.
- Cell Lysis : Once the membrane integrity is compromised, essential cellular functions are disrupted, resulting in cell death.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Efficacy Against Biofilms :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass when treated with the compound at sub-MIC concentrations.
-
In Vivo Studies :
- In animal models, this compound was tested for its potential as a topical antimicrobial agent. Results showed that it significantly reduced infection rates in wounds infected with resistant strains of bacteria, highlighting its therapeutic potential.
Safety and Toxicity
While this compound shows promising biological activity, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is needed to fully understand its safety profile.
特性
CAS番号 |
85005-94-3 |
|---|---|
分子式 |
C17H29Cl2NO5S |
分子量 |
430.4 g/mol |
IUPAC名 |
bis(3-chloro-2-hydroxypropyl)-diethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H22Cl2NO2.C7H8O3S/c1-3-13(4-2,7-9(14)5-11)8-10(15)6-12;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,14-15H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
ASQPAZOHJBRJBC-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC(CCl)O)CC(CCl)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















